2-(5-Fluoro-1H-indol-1-yl)acetic acid
Description
2-(5-Fluoro-1H-indol-1-yl)acetic acid (C₁₀H₈FNO₂, MW: 193.17 g/mol) is a fluorinated indole derivative with a carboxylic acid functional group. Its synthesis involves the reaction of 5-fluoroindole with chloroacetyl chloride in the presence of triethylamine and dichloromethane, followed by hydrolysis using LiOH to yield the pure carboxylic acid (67% yield) . Key spectral data include ¹H NMR signals at δ 4.86 (s, 2H), 6.53 (d, J = 3.2 Hz), and 7.28 (dd, J = 9.2 and 2.3 Hz), confirming its structure . Elemental analysis aligns with the calculated composition (C: 61.99%, H: 4.23%, N: 9.86%) .
This compound serves as a precursor for bioactive heterocycles, such as 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-ones, which exhibit antioxidant and antimicrobial activities . Its derivatives are also explored for neuroprotective and anti-proliferative effects .
Properties
IUPAC Name |
2-(5-fluoroindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMIWHZKBNDAMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661727 | |
| Record name | (5-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796071-90-4 | |
| Record name | (5-Fluoro-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-fluoroindol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Initial Functionalization
A common starting point is commercially available indole derivatives such as 2-(5-methoxy-1H-indol-3-yl)acetic acid or 5-methoxyindole-2-carboxylic acid, which undergo selective fluorination and subsequent transformations to introduce the fluorine atom at the 5-position of the indole ring.
Fluorination Techniques
- Electrophilic fluorination using reagents like Selectfluor® under anhydrous conditions is employed to introduce fluorine selectively at the 5-position of the indole ring.
- The fluorine substituent influences regioselectivity in subsequent reactions and enhances metabolic stability.
Indole Ring Construction and N1-Acylation
- Fischer indolization is a key method where substituted phenylhydrazine hydrochlorides condense with ketoacids or esters to form the indole core.
- After indole formation, base-catalyzed N1-acylation with acid chlorides introduces the acetic acid side chain at the nitrogen atom.
- This step often involves S_N2 substitution reactions facilitated by bases such as triethylamine.
Esterification and Hydrolysis
- The intermediate methyl esters or allyl esters of the indole acetic acids are prepared to improve handling and purification.
- Subsequent ester hydrolysis using metal-organic catalysts or acidic/basic conditions yields the free acid form of this compound.
- Hydrolysis conditions are optimized to avoid degradation of the fluorinated indole moiety.
Optimization and Scale-Up Considerations
- Large-scale synthesis requires optimization of reaction conditions to maximize yield (>55%) and minimize hazardous reagents.
- Reaction parameters such as temperature, solvent choice (e.g., 1-propanol for reflux), and atmosphere (inert gases like nitrogen or argon) are carefully controlled.
- Monitoring techniques like TLC and HPLC are used to track reaction progress and purity.
- Purification is typically achieved by recrystallization or column chromatography.
Representative Reaction Sequence (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Fischer Indolization | Substituted phenylhydrazine hydrochloride + ketoacid/ester, acidic catalyst | Indole core formation | Regioselective formation of indole ring |
| 2 | N1-Acylation (S_N2 substitution) | Acid chloride, base (e.g., triethylamine), solvent (e.g., DMF or EtOAc) | N1-acylated indole intermediate | Introduction of acetic acid side chain |
| 3 | Ester Hydrolysis | Acidic/basic hydrolysis, metal-organic catalyst | Free acid (this compound) | Final product isolation |
Spectroscopic and Analytical Characterization (Supporting Preparation)
| Technique | Key Markers for this compound | Purpose |
|---|---|---|
| ¹H/¹³C NMR | Indole aromatic protons (δ 6.8–7.5 ppm), fluorine-coupled splitting patterns, acetic acid CH₂ (δ 3.5–4.0 ppm) | Confirm substitution pattern and side-chain integrity |
| FT-IR | N-H stretch (~3400 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), C-F vibration (1100–1200 cm⁻¹) | Functional group identification |
| Mass Spectrometry | Molecular ion peak matching theoretical mass (C₁₀H₈FNO₂: 209.06 g/mol) | Verify molecular weight and purity |
Research Findings and Comparative Analysis
- The synthetic route involving Fischer indolization followed by N1-acylation and ester hydrolysis has been demonstrated to yield this compound with good overall yields (>55%) and scalability to multi-gram quantities.
- Fluorination at the 5-position enhances regioselectivity in subsequent electrophilic substitutions and improves metabolic stability compared to non-fluorinated analogs.
- Optimization of reaction conditions, including solvent choice and inert atmosphere, significantly improves yield and reduces byproducts.
- The preparation methods described are consistent with those used for related indole derivatives, confirming the robustness of the synthetic strategy.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-1H-indol-1-yl)acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, including:
- Antiviral Properties : Research indicates that indole derivatives can inhibit the replication of viruses such as influenza A (H1N1). The compound's structure suggests mechanisms that may interfere with viral entry or replication processes.
- Anticancer Activity : Studies have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). Related indole derivatives have demonstrated IC50 values indicating their potency against these cells.
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, enhancing the effectiveness of existing antibiotics against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) as low as 3.125 µM have been reported against E. coli.
Biological Mechanisms
The mechanism of action for 2-(5-Fluoro-1H-indol-1-yl)acetic acid remains under investigation. However, it is believed to interact with various biological targets involved in crucial pathways such as inflammation and cancer proliferation. The indole structure allows for high-affinity binding to multiple receptors.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | References |
|---|---|---|---|
| Antiviral | H1N1 Virus | 2 - 57 | |
| Anticancer | MCF7 (Breast Cancer) | 29.3 | |
| Anticancer | HCT116 (Colon Cancer) | 18.8 | |
| Antimicrobial | E. coli | 3.125 | |
| Antimicrobial | P. aeruginosa | 6.25 |
Influenza Treatment
In vitro studies demonstrated that derivatives of this compound could inhibit H1N1 infection by interfering with viral entry mechanisms. Such findings highlight its potential application in antiviral drug development.
Cancer Therapeutics
A study on structurally similar compounds revealed their ability to induce apoptosis in cancer cell lines, suggesting that modifications to the indole structure could enhance anticancer efficacy.
Antibiotic Synergy
Research indicated that combining this compound with traditional antibiotics improved their effectiveness against resistant bacterial strains. This suggests its potential role in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom at the 5-position can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The compound may act by modulating signaling pathways, inhibiting enzymes, or interacting with DNA or proteins.
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- N1 vs. C3 substitution : Acetic acid at N1 (e.g., this compound) enhances reactivity for heterocycle formation , while C3 substitution (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) may reduce metabolic stability .
- Electron-Withdrawing Groups : The 5-fluoro group increases electrophilicity, aiding in nucleophilic reactions (e.g., oxazolone synthesis ), whereas 5-nitro (in ethyl 2-(5-nitro-1H-indol-1-yl)acetate) may confer explosive hazards .
Biological Activity: Fluorinated analogs (e.g., this compound and its derivatives) show enhanced antimicrobial activity compared to non-fluorinated counterparts .
Physicochemical Properties
- Solubility: Fluorine and methyl groups improve lipid solubility (e.g., (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid vs. polar 2-(5-Amino-1H-indol-1-yl)acetic acid ).
- Thermal Stability : Tosyl-substituted analogs (e.g., 2-(1-Tosyl-1H-indol-5-yl)acetic acid) exhibit higher melting points due to sulfonyl group rigidity .
Biological Activity
2-(5-Fluoro-1H-indol-1-yl)acetic acid is a compound that has garnered attention due to its unique structural properties and potential biological activities. The indole ring structure, which is prevalent in many biologically active molecules, suggests that this compound may interact with various biological systems, particularly those related to neurotransmission and cellular signaling. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C10H8FNO2, with a molecular weight of approximately 195.18 g/mol. The presence of a fluorine atom at the 5-position of the indole ring can enhance the compound's metabolic stability and binding affinity to target proteins, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of indole acetic acid can inhibit the growth of various pathogens. For instance, this compound has been evaluated for its activity against several Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values reveal promising antibacterial activity:
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.039 |
| Candida albicans | 0.0048 |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Interaction with Serotonin Receptors
Given the structural similarity to tryptophan and serotonin precursors, there is potential for this compound to interact with serotonin receptors. This could lead to implications in treating mood disorders or other conditions linked to serotonin dysregulation. Further research into its binding affinity and efficacy at these receptors is warranted.
Antioxidant Activity
The antioxidant properties of indole derivatives are also noteworthy. Studies have indicated that certain derivatives exhibit significant radical scavenging activity, which could be beneficial in mitigating oxidative stress-related diseases. For example, compounds derived from this compound were tested using the DPPH radical scavenging method, showing varying degrees of antioxidant capacity .
The exact mechanisms through which this compound exerts its biological effects remain largely unexplored due to limited research. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in various signaling pathways. The indole scaffold is known for its versatility in modulating biological activities depending on substitutions at different positions on the ring .
Case Studies and Research Findings
A limited number of studies have been published specifically on this compound; however, related compounds have shown significant promise in clinical settings:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-Fluoro-1H-indol-1-yl)acetic acid derivatives?
- Methodological Answer : The compound is typically synthesized via a multi-step process. For example, 2-(5-Fluoro-1H-indol-1-yl)acetyl chloride is first prepared by reacting 5-fluoroindole with chloroacetyl chloride in the presence of triethylamine and dichloromethane. This intermediate is then condensed with lysine under alkaline conditions to form 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid. Nickel ferrite nanoparticles (NiFe₂O₄) are often employed as catalysts in multicomponent reactions to enhance yield and reduce reaction time .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chloroacetyl chloride reaction | Triethylamine, CH₂Cl₂ | ~75% | |
| Lysine condensation | NaOH, HCl, ice-cold | ~68% |
Q. How are physicochemical properties (e.g., LogP, PSA) of this compound determined experimentally?
- Methodological Answer : LogP (partition coefficient) is measured via reverse-phase HPLC or shake-flask methods, while polar surface area (PSA) is calculated using computational tools like Molinspiration. For example, derivatives of this compound exhibit LogP values ranging from 1.63 to 3.46, indicating moderate lipophilicity suitable for membrane permeability in biological studies .
Advanced Research Questions
Q. What role do nickel ferrite nanoparticles play in optimizing the synthesis of indole-acetic acid derivatives?
- Methodological Answer : Nickel ferrite nanoparticles act as magnetic catalysts in multicomponent reactions, providing high surface area and recyclability. They facilitate atom-economical synthesis under mild conditions (e.g., reflux with acetic anhydride), achieving yields >80% for oxazol-5(4H)-one derivatives. Their spinel structure enhances catalytic efficiency by promoting electron transfer .
- Contradiction Analysis : While NiFe₂O₄ improves reaction speed, its recovery rate decreases after 3–4 cycles due to nanoparticle aggregation, necessitating surface modification for industrial scalability .
Q. How can spectral data (¹H-NMR, ¹³C-NMR) resolve structural ambiguities in substituted indole-acetic acid derivatives?
- Methodological Answer :
- ¹H-NMR : The indole NH proton typically appears at δ 10–12 ppm. Fluorine substitution at C5 deshields adjacent protons, causing splitting patterns (e.g., doublets for H4 and H6) .
- ¹³C-NMR : The carbonyl carbon (C=O) resonates at ~170 ppm, while the fluoro-substituted carbon (C5) shows a downfield shift due to electronegativity effects .
Q. What strategies mitigate discrepancies in bioactivity data for this compound derivatives?
- Methodological Answer :
- Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Variations in results often stem from differences in bacterial strain resistance or solvent choice (DMSO vs. water) .
- Antioxidant Testing : Compare DPPH radical scavenging activity across derivatives. Electron-withdrawing groups (e.g., -NO₂) enhance activity but may reduce solubility, necessitating formulation adjustments .
Data Contradiction and Validation
Q. How can researchers address conflicting LogP values reported for structurally similar indole-acetic acid derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
